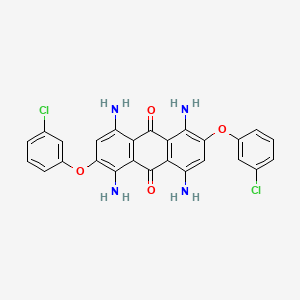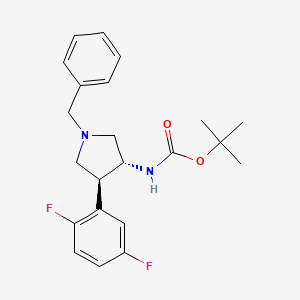![molecular formula C17H30N4O5Si B13139549 tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group
Preparation Methods
The synthesis of tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a solvent like dimethylformamide (DMF) to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Addition: The imidazo[1,2-a]pyrimidine core can participate in nucleophilic addition reactions, forming various derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The tert-butyldimethylsilyl group provides stability and protects reactive sites during chemical reactions .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate include:
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and total synthesis of natural products.
tert-Butyldimethylsilyl chloride: A versatile protecting reagent for alcohols, amines, and carboxylic acids.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Used as a highly reactive silylating agent.
The uniqueness of this compound lies in its combination of the tert-butyldimethylsilyl protecting group with the imidazo[1,2-a]pyrimidine core, providing both stability and reactivity for various applications.
Properties
Molecular Formula |
C17H30N4O5Si |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl 6-[tert-butyl(dimethyl)silyl]oxy-2-nitro-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C17H30N4O5Si/c1-16(2,3)25-15(22)20-10-12(26-27(7,8)17(4,5)6)9-19-11-13(21(23)24)18-14(19)20/h11-12H,9-10H2,1-8H3 |
InChI Key |
AZSVYZVLJOZEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C1=NC(=C2)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)




phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
